IDH-305

Catalog No.
S548862
CAS No.
1628805-46-8
M.F
C23H22F4N6O2
M. Wt
490.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IDH-305

CAS Number

1628805-46-8

Product Name

IDH-305

IUPAC Name

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one

Molecular Formula

C23H22F4N6O2

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1

InChI Key

DCGDPJCUIKLTDU-SUNYJGFJSA-N

SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F

Solubility

Soluble in DMSO, not in water

Synonyms

IDH 305; IDH-305; IDH305.

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F

Isomeric SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F

Description

The exact mass of the compound (4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one is 490.174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IDH-305 is a novel investigational compound developed as a selective inhibitor of mutant isocitrate dehydrogenase 1. It specifically targets the R132H and R132C mutations of the enzyme, which are commonly found in gliomas. By inhibiting these mutant forms, IDH-305 effectively reduces the production of 2-hydroxyglutarate, a metabolite associated with tumorigenesis in cancers harboring these mutations. The compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it particularly suitable for treating brain tumors such as gliomas .

That lead to the formation of its active pharmaceutical ingredient. While specific proprietary methods are not disclosed in public literature, general approaches for synthesizing similar compounds typically include:

  • Formation of Key Intermediates: Starting from simple organic molecules, intermediates are synthesized through various reactions such as alkylation and acylation.
  • Cyclization: Intermediates undergo cyclization reactions to form the core structure of IDH-305.
  • Functionalization: The final steps involve adding functional groups that enhance selectivity for mutant isocitrate dehydrogenase 1 and improve pharmacokinetic properties.

The precise details of these steps remain proprietary to the developing pharmaceutical company .

The biological activity of IDH-305 has been demonstrated through various preclinical and clinical studies. In vitro studies indicate that IDH-305 exhibits potent antiproliferative effects on glioma cell lines with mutant IDH1. In vivo studies using animal models showed that a single dose of IDH-305 could reduce tumor levels of 2-hydroxyglutarate by up to 95%, significantly impacting tumor growth dynamics . Clinical trials have reported that patients treated with IDH-305 exhibited measurable reductions in 2-hydroxyglutarate levels, correlating with tumor response .

IDH-305 is primarily being investigated for its therapeutic potential in treating gliomas associated with mutant isocitrate dehydrogenase 1. Its ability to selectively inhibit mutant forms of the enzyme makes it a promising candidate for targeted cancer therapy, aiming to improve patient outcomes by reducing tumor growth and altering metabolic pathways associated with cancer progression . Additionally, ongoing research may explore its application in other cancers where similar mutations are present.

Interaction studies are crucial for understanding how IDH-305 behaves in biological systems. Key findings include:

  • Metabolite Interactions: Studies have shown that treatment with IDH-305 alters levels of several metabolites linked to energy metabolism and oxidative stress, including glutamate and glutathione. This suggests that IDH-305 not only inhibits mutant enzyme activity but also impacts broader metabolic pathways within tumor cells .
  • Pharmacokinetics: Clinical trials have indicated that IDH-305 has a moderate interpatient variability in absorption and elimination half-life, typically ranging from 4 to 10 hours, which is important for dosing strategies in clinical settings .

Several compounds exhibit similar mechanisms or targets as IDH-305. Below is a comparison highlighting their uniqueness:

Compound NameTarget MutationMechanismUnique Features
IDH-305R132H/C (IDH1)Allosteric inhibitionHigh selectivity for mutant forms
EnasidenibR140Q (IDH2)Competitive inhibitionApproved for acute myeloid leukemia
IvosidenibR132C (IDH1)Competitive inhibitionApproved for acute myeloid leukemia
AG-881R132 (IDH1/IDH2)Dual inhibitionTargets both IDH1 and IDH2 mutations

IDH-305 stands out due to its selective action on specific mutations found predominantly in gliomas, whereas other compounds like Enasidenib and Ivosidenib target different mutations or types of cancer . This specificity may offer advantages in tailoring treatments based on individual patient profiles.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

490.17403661 g/mol

Monoisotopic Mass

490.17403661 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A791KH7YZW

Wikipedia

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-15
Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor

Explore Compound Types